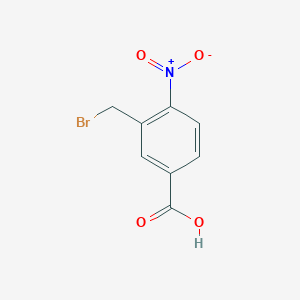

3-Bromomethyl-4-nitro-benzoic acid

Vue d'ensemble

Description

3-Bromomethyl-4-nitro-benzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .

Mécanisme D'action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones .

Biochemical Pathways

Its role in the synthesis of 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones suggests it may influence pathways involving these compounds .

Pharmacokinetics

It is soluble in dmf (dimethylformamide) and dichloromethane, which may influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromomethyl-4-nitro-benzoic acid. It is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . It is also classified as a lachrymator, indicating that it can cause tearing, and as such, should be handled with care .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-4-nitro-benzoic acid typically involves the bromination of 4-nitrobenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the methyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromomethyl-4-nitro-benzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include 3-(azidomethyl)-4-nitrobenzoic acid, 3-(thiocyanatomethyl)-4-nitrobenzoic acid, and 3-(methoxymethyl)-4-nitrobenzoic acid.

Reduction: The major product is 3-(bromomethyl)-4-aminobenzoic acid.

Oxidation: The major product is 3-(carboxymethyl)-4-nitrobenzoic acid.

Applications De Recherche Scientifique

3-Bromomethyl-4-nitro-benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromomethyl-3-nitrobenzoic acid: Similar in structure but with different positional isomerism.

3-Bromomethylbenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitrobenzyl bromide: Contains a bromomethyl group but lacks the carboxylic acid functionality.

Uniqueness

3-Bromomethyl-4-nitro-benzoic acid is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .

Activité Biologique

3-Bromomethyl-4-nitro-benzoic acid, a nitroaromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in various therapeutic contexts.

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H7BrN2O4

- Molecular Weight : 263.05 g/mol

- CAS Number : 55715-03-2

Biological Activity

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies on related compounds have demonstrated that they can inhibit the growth of Jurkat T-cell leukemia cells, suggesting potential applications in cancer therapy .

Mechanism of Action

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. Nitroaromatic compounds can undergo metabolic activation leading to the formation of reactive intermediates that can modify cellular macromolecules, including DNA and proteins. This interaction can trigger apoptotic pathways in cancer cells, promoting cell death .

Stability and Degradation Studies

Stability-indicating studies using high-performance liquid chromatography (HPLC) have shown that this compound is relatively stable under neutral and acidic conditions but degrades significantly under alkaline conditions. This property is critical for its formulation and application in pharmaceuticals .

Case Studies

-

In Vitro Studies on Jurkat Cells

A study investigated the effects of 4-bromomethyl-3-nitrobenzoic acid on Jurkat cells, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity . -

Synthesis and Application in Polypeptide Synthesis

This compound has been utilized in solid-phase peptide synthesis, facilitating the formation of biologically active peptides. The resin derived from this compound allows for high-yield synthesis while preserving sensitive functional groups .

Research Findings

Propriétés

IUPAC Name |

3-(bromomethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHVCRKHIIHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608063 | |

| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-27-0 | |

| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.